4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It might also include yield percentages, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds to 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol, including diastereoisomeric 1,3-dimethylpiperidin-4-ols, has been explored, providing insights into their stereochemistry and preferred conformations based on p.m.r. characteristics (Casy & Jeffery, 1972).
- A specific tritium-labeled compound closely related to this compound has been synthesized for studies in chemokine receptor antagonism (Hong et al., 2015).
Molecular and Computational Studies
- Quantum mechanical calculations have been performed on similar piperidine derivative compounds to analyze their geometric parameters, electronic structure, and thermodynamic properties, which can be applied to understand the reactivity and stability of this compound (Arasu et al., 2019).
- Studies on organic NLO (Non-Linear Optical) materials have involved compounds similar to this compound, providing insights into their structural and optical properties, beneficial for developing advanced optical materials (Ponnuswamy et al., 2015).
Biological and Pharmacological Applications
- Research has been conducted on compounds structurally related to this compound for their potential as urotensin-II receptor agonists, highlighting their potential in pharmacological research and drug development (Croston et al., 2002).
Chemical and Catalytic Applications
- Synthesis and characterization of metal complexes derived from related compounds have been studied for their cytotoxic activity and potential as kinase inhibitors, which can be relevant for the development of new anticancer therapies (Aboelmagd et al., 2021).
- Research into the kinetics and mechanism of oxidation reactions involving heterocyclic secondary alcohols closely related to this compound has been performed, which is important for understanding chemical reactivity and developing efficient catalytic processes (Jambulingam et al., 1985).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBIMUDGOIXCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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